ブタン二酸モノアンモニウム塩

概要

説明

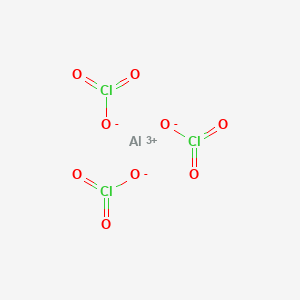

Butanedioic acid monoammonium salt, also known as butanedioic acid diammonium salt, is a white crystalline compound with the molecular formula C₄H₁₂N₂O₄ and a molecular weight of 152.15 g/mol . It is highly soluble in water and is commonly used in various industrial and scientific applications due to its unique chemical properties.

科学的研究の応用

Butanedioic acid monoammonium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and as a potential bio-based chemical.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Used in the production of biodegradable plastics, solvents, and other industrial chemicals

作用機序

Target of Action

Butanedioic acid monoammonium salt, also known as azane;butanedioic acid or Diammonium succinate, is a compound that primarily targets biochemical pathways in living organisms . .

Mode of Action

The compound interacts with its targets through ionization in aqueous solutions. The presence of two carboxylic acid groups in the compound allows it to release hydrogen ions (H+) and form succinate ions (CH2 (COO)2-), contributing to its sour taste and ability to act as an acidity regulator .

Biochemical Pathways

Butanedioic acid monoammonium salt is an intermediate in several metabolic pathways in living organisms . It plays a crucial role in energy production, particularly in the citric acid cycle, where it is involved in the conversion of carbohydrates, proteins, and fats into carbon dioxide and water.

Pharmacokinetics

The compound is soluble in water, which suggests it could be readily absorbed and distributed in the body . .

Result of Action

The result of the compound’s action is primarily observed at the molecular level, where it participates in various biochemical reactions. It can donate two protons (H⁺ ions) in acid-base reactions, undergo esterification reactions with alcohols to form esters, and react with bases to form salts known as succinates .

Action Environment

The action of Butanedioic acid monoammonium salt can be influenced by various environmental factors. For instance, its solubility and ionization can be affected by the pH of the environment. Furthermore, its stability and efficacy could be influenced by temperature and the presence of other ions in the solution .

将来の方向性

Succinic acid, from which diammonium succinate is derived, is identified as one of the important building-block chemicals, which can be used for the synthesis of high value-added derivatives . The fermentative succinic acid production has been made commercially available by the joint efforts of researchers in different fields . Future research may focus on optimizing the production process and exploring new applications for succinic acid and its derivatives .

生化学分析

Biochemical Properties

Butanedioic acid monoammonium salt plays a role in biochemical reactions, particularly as it is related to succinic acid. Succinic acid is an important building-block chemical, which can be used for the synthesis of high value-added derivatives . It is an intermediate in several metabolic pathways in living organisms .

Cellular Effects

Monoammonium salts of multiprotic acids have been studied for their potential use in constructing proton-conductive hydrogel membranes for fuel cell applications . This suggests that Butanedioic acid monoammonium salt could potentially influence cellular processes related to ion transport and conductivity.

Molecular Mechanism

It is known that succinic acid, from which it is derived, can donate two protons in acid-base reactions . This property might influence the molecular interactions of Butanedioic acid monoammonium salt with other biomolecules.

Metabolic Pathways

Butanedioic acid monoammonium salt is related to succinic acid, which is involved in the tricarboxylic acid (TCA) cycle . Succinic acid is an intermediate in this cycle, which is a key metabolic pathway in cells

準備方法

Synthetic Routes and Reaction Conditions: Butanedioic acid monoammonium salt can be synthesized by neutralizing succinic acid with ammonia. The reaction typically involves dissolving succinic acid in water and gradually adding ammonia until the pH reaches a neutral level. The resulting solution is then evaporated to obtain diammonium succinate crystals .

Industrial Production Methods: In industrial settings, diammonium succinate is often produced through microbial fermentation. Specific bacteria, such as Actinobacillus succinogenes and Escherichia coli, are used to ferment renewable biomass, producing succinic acid. The succinic acid is then neutralized with ammonia to form diammonium succinate .

化学反応の分析

Types of Reactions: Butanedioic acid monoammonium salt undergoes various chemical reactions, including:

Oxidation: Butanedioic acid monoammonium salt can be oxidized to form fumaric acid.

Reduction: It can be reduced to form succinic acid.

Substitution: Butanedioic acid monoammonium salt can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Fumaric acid.

Reduction: Succinic acid.

Substitution: Halogenated succinate derivatives.

類似化合物との比較

Butanedioic acid monoammonium salt is unique compared to other similar compounds due to its dual ammonium groups, which enhance its solubility and reactivity. Similar compounds include:

Succinic acid: The parent compound of diammonium succinate.

Ammonium succinate: A related compound with a single ammonium group.

Fumaric acid: An oxidized form of succinic acid

Butanedioic acid monoammonium salt stands out due to its versatility in various chemical reactions and its wide range of applications in different fields.

特性

CAS番号 |

15574-09-1 |

|---|---|

分子式 |

C4H9NO4 |

分子量 |

135.12 g/mol |

IUPAC名 |

azanium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |

InChIキー |

ZBALFGIGLVIXBV-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(=O)O.N.N |

正規SMILES |

C(CC(=O)[O-])C(=O)O.[NH4+] |

| 15574-09-1 | |

ピクトグラム |

Irritant |

同義語 |

1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of diammonium succinate?

A1: Diammonium succinate (NH₄)₂C₄H₄O₄ crystallizes in the monoclinic system with the space group P2₁/c. The unit cell dimensions are a = 3.897(1) Å, b = 7.819(1) Å, c = 11.945(2) Å, and β = 92.88(2)°. The crystal structure exhibits distinct layers, leading to perfect cleavage along the (102) plane. []

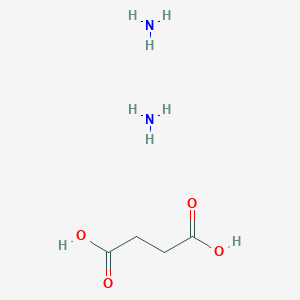

Q2: How can diammonium succinate be used in the production of succinic acid?

A2: Diammonium succinate serves as a key intermediate in a highly efficient process for producing pure succinic acid. [] Reacting diammonium succinate with a sulfate ion source, such as ammonium bisulfate or sulfuric acid, at a sufficiently low pH yields succinic acid and ammonium sulfate. This method minimizes reagent use and waste byproducts. The generated ammonium sulfate can be thermally cracked back into ammonia and ammonium bisulfate, allowing for internal recycling within the process. []

Q3: Can diammonium succinate be used to synthesize other compounds?

A3: Yes, diammonium succinate can be utilized as a starting material to produce diester succinate. [] This method involves reacting diammonium succinate with an esterifying agent in a reactor containing a solid acid catalyst. This process results in a high-purity (>99.8%) dimethyl succinate crude product, which can be further refined. []

Q4: What are the applications of diammonium succinate in analytical chemistry?

A4: Diammonium succinate, specifically the doubly ¹³C-labeled form, is valuable in solid-state NMR studies for determining structural information in polycrystalline and noncrystalline materials. [] When combined with single ¹³C labeling at a specific functional group, two-dimensional NMR techniques, like 2D exchange spectroscopy, can correlate the labeled bond direction with the functional group orientation. This approach helps elucidate the spatial relationships within the molecule. []

Q5: Does diammonium succinate have any biological activity?

A5: Research suggests that diammonium succinate can enhance the herbicidal efficacy of pelargonic acid, a natural fatty acid herbicide. [] In both greenhouse and field studies, diammonium succinate significantly improved pelargonic acid's effectiveness against various weed species, indicating potential for developing safer, non-selective herbicide formulations. []

Q6: Are there any known uses of diammonium succinate in attracting insects?

A6: Interestingly, diammonium succinate acts as an attractant for the walnut husk fly (Rhagoletis completa Cresson). [] While not as potent as ammonium carbonate, it exhibits comparable effectiveness in attracting this pest, showcasing its potential for monitoring and managing this agricultural pest. []

Q7: What analytical techniques are used to study diammonium succinate?

A7: Various analytical techniques are employed to study diammonium succinate. These include:

- X-ray crystallography: This technique provides detailed information about the crystal structure of the compound, including unit cell dimensions, space group, and atomic positions. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, is instrumental in studying the structure and dynamics of diammonium succinate in solid form. []

- Enthalpy of Formation Measurements: These measurements help understand the thermodynamic properties of the compound and its formation from constituent elements. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)

![[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)

![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)